![molecular formula C19H16N4O B2752596 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-08-5](/img/structure/B2752596.png)
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a chemical compound with the molecular formula C19H16N4O.
- It belongs to the class of urea-containing derivatives and has been investigated for its biological activity.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, likely naphthalen-1-ylmethylamine and pyrazolo[1,5-a]pyridin-5-ol, followed by urea formation.
- Further details on the synthetic route would require a review of relevant literature.
Molecular Structure Analysis
- The molecular structure of this compound consists of a pyrazolo[1,5-a]pyridine core with a naphthalen-1-ylmethyl group attached.
- The specific arrangement of atoms and functional groups can be visualized using molecular modeling software.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding, and potential metabolic transformations.
- Further experimental studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- To provide accurate data, I recommend referring to experimental studies or databases.
- Properties such as melting point, solubility, and stability can be determined through laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea shows promise as a potent inhibitor of specific kinases, contributing to the development of novel therapeutic agents. One study highlights the structure-activity relationships of a related compound, BIRB 796, which inhibits p38alpha MAP kinase, a target for autoimmune diseases. This research provides insights into molecular binding affinities and the critical role of certain groups in binding to the kinase, suggesting that modifications of the 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea scaffold could lead to potent inhibitors with therapeutic applications (Regan et al., 2003).
Photophysical Studies and Material Science
The compound also plays a role in material science and photophysical studies, where its derivatives are investigated for their potential in photoluminescence and as components in optical materials. For instance, the structural characterization and photoluminescence of salts derived from related urea and thiourea compounds have been studied, providing valuable data on their self-assembly and light-emitting properties. These findings suggest applications in designing new materials for optical devices and sensors, showcasing the compound's relevance in advanced material science (Baruah & Brahma, 2023).
Chemical Synthesis and Molecular Design
The versatility of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea extends to its use in chemical synthesis and molecular design, where its derivatives serve as building blocks for creating complex molecular architectures. Research into novel pyranopyrazoles, including derivatives of the target compound, showcases the utility of this chemical framework in synthesizing compounds with unique spectral properties and potential applications in various domains, including drug development and material science (Al-Amiery et al., 2012).
Supramolecular Chemistry and Self-Assembly
In supramolecular chemistry, studies on the self-assembly of related urea and thiourea derivatives illuminate the role of intermolecular hydrogen bonding in forming complex structures. These investigations contribute to our understanding of molecular interactions and the design of self-assembling systems, which have implications for the development of nanomaterials and the fabrication of molecular devices (Phukan & Baruah, 2016).
Safety And Hazards
- Safety information would require a thorough assessment of toxicity, handling precautions, and potential environmental impact.
- Consult relevant safety data sheets or regulatory guidelines for detailed safety information.
Direcciones Futuras
- Future research could focus on:
- Investigating its biological activity and potential therapeutic applications.
- Structural modifications to enhance potency or selectivity.
- Pharmacokinetic and pharmacodynamic studies.
- Toxicological evaluations.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDRUAOQDACCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)
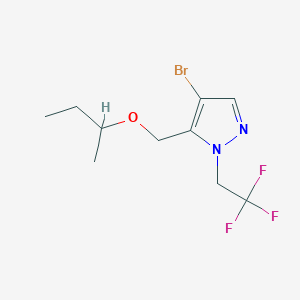
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)

![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)
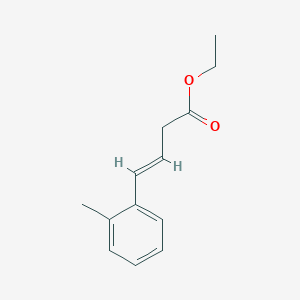
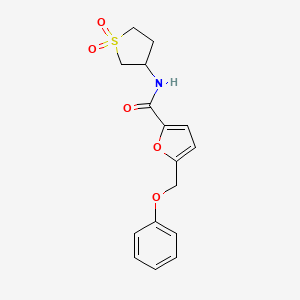
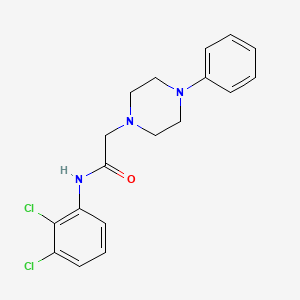
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)
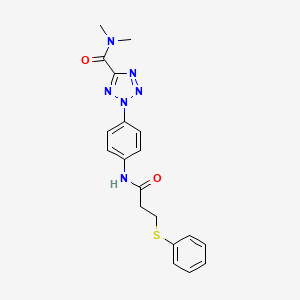
![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)